

Navigating the Surface: A Comparative Guide to Alternative Functionalization of Carbon Nanotubes

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For researchers, scientists, and drug development professionals, the effective functionalization of carbon nanotubes (CNTs) is a critical step in harnessing their potential for targeted drug delivery and other biomedical applications. While phospholipid-based methods have been widely explored, a diverse landscape of alternative covalent and non-covalent strategies offers unique advantages in terms of stability, biocompatibility, and drug loading capacity. This guide provides an objective comparison of these alternative methods, supported by experimental data and detailed protocols to inform your research and development efforts.

The pristine surface of carbon nanotubes is inherently hydrophobic, leading to aggregation in aqueous environments and limiting their utility in biological systems.^{[1][2]} Functionalization, the process of modifying the CNT surface, is therefore essential to improve their dispersion, biocompatibility, and to enable the attachment of therapeutic agents.^{[3][4]} This guide delves into the prominent alternative methods to phospholipid functionalization, categorized into covalent and non-covalent approaches.

Covalent Functionalization: Forging a Stable Link

Covalent functionalization involves the formation of strong, stable chemical bonds between functional groups and the carbon atoms of the CNTs. This approach often provides robust and long-lasting surface modifications.

Carboxylation via Acid Treatment

One of the most common covalent modification techniques is the oxidation of CNTs using strong acids, which introduces carboxylic acid (-COOH) groups onto their surface.[5][6] These carboxyl groups serve as versatile anchor points for the subsequent attachment of a wide array of molecules, including drugs, polymers, and targeting ligands, through amidation or esterification reactions.[7][8]

- **Acid Mixture Preparation:** Prepare a 3:1 (v/v) mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
- **Dispersion:** Disperse pristine MWCNTs in the acid mixture.
- **Sonication:** Sonicate the mixture for a specified duration (e.g., 24 hours) at a controlled temperature (e.g., 55°C) to facilitate the oxidation process.[5]
- **Washing:** After sonication, dilute the mixture with deionized water and collect the functionalized MWCNTs by filtration.
- **Neutralization:** Wash the collected MWCNTs repeatedly with deionized water until the pH of the filtrate becomes neutral.
- **Drying:** Dry the carboxylated MWCNTs in a vacuum oven.

Fig. 1: Covalent functionalization workflow via acid treatment.

Non-Covalent Functionalization: Preserving Intrinsic Properties

Non-covalent functionalization relies on weaker intermolecular forces, such as π - π stacking, van der Waals forces, and hydrophobic interactions, to adsorb molecules onto the CNT surface.[9][10] A key advantage of this approach is that it preserves the intrinsic electronic and structural properties of the CNTs, which can be crucial for certain applications.[11]

Polymer Wrapping

Wrapping CNTs with polymers is a versatile non-covalent method to enhance their dispersion and biocompatibility.[11][12] Amphiphilic polymers can adsorb onto the hydrophobic CNT

surface via their hydrophobic segments, while their hydrophilic segments extend into the aqueous medium, promoting stability.^[12]

- **Polymer Solution:** Prepare a solution of the desired polymer (e.g., poly(p-phenylenevinylene) derivatives) in a suitable organic solvent.
- **CNT Dispersion:** Add pristine SWCNTs to the polymer solution.
- **Sonication:** Sonicate the mixture to exfoliate the CNT bundles and facilitate polymer wrapping around individual nanotubes.
- **Centrifugation:** Centrifuge the dispersion to remove any remaining CNT aggregates and unbound polymer.
- **Collection:** Carefully collect the supernatant containing the polymer-wrapped SWCNTs.

Fig. 2: Non-covalent functionalization workflow via polymer wrapping.

DNA Functionalization

Single-stranded DNA (ssDNA) can wrap around CNTs in a helical fashion, driven by π -stacking interactions between the DNA bases and the CNT sidewall.^{[13][14]} This method not only improves the aqueous dispersibility of CNTs but also offers the potential for highly specific molecular recognition through DNA hybridization.^{[15][16]}

- **DNA Solution:** Prepare a solution of ssDNA (e.g., d(GT)₂₀₀) in nuclease-free water and buffer to a concentration of 1 mg/mL.^[14]
- **CNT Mixture:** Mix the ssDNA solution with pristine SWCNTs (e.g., 0.7 mg of HiPco SWCNTs).^[14]
- **Sonication:** Ultrasonicate the mixture for 90 minutes at a power level of 7 W in an ice-water bath.^[14]
- **Centrifugation:** Centrifuge the sonicated mixture to pellet any large aggregates.
- **Collection:** Collect the supernatant containing the DNA-functionalized SWCNTs.

Fig. 3: Non-covalent functionalization workflow using ssDNA.

Surfactant-Assisted Dispersion

Surfactants are amphiphilic molecules that can adsorb onto the surface of CNTs, with their hydrophobic tails interacting with the CNTs and their hydrophilic heads facing the aqueous solvent.^{[17][18]} This creates a repulsive electrostatic or steric barrier that prevents aggregation and facilitates dispersion.^[17] Common surfactants used for this purpose include sodium dodecyl sulfate (SDS).^[17]

- Surfactant Solution: Prepare a 1% (w/v) solution of SDS in water.^[14]
- CNT Mixture: Mix 1 mL of the SDS solution with 0.8 mg of SWCNTs.^[14]
- Sonication: Ultrasonicate the mixture for 90 minutes.^[14]
- Centrifugation: Centrifuge the mixture for 60 minutes to remove bundled CNTs.^[14]
- Collection: Collect the supernatant containing the surfactant-stabilized SWCNTs.

Performance Comparison

The choice of functionalization method significantly impacts the performance of CNTs in biomedical applications. The following table summarizes key performance metrics for the discussed alternative functionalization methods.

Function alization Method	Dispersio n Stability	Biocomp atibility/C ytotoxicit y	Drug Loading Efficiency	Targeting Potential	Key Advantag es	Key Disadvant ages
Covalent: Carboxylati on	High and long-term stability in polar solvents.[6]	Can be cytotoxic at high concentrati ons, but generally improves biocompati bility over pristine CNTs.[3]	High, due to available covalent attachment sites.[8]	High, allows for covalent attachment of targeting ligands.[9]	Robust and stable functionaliz ation.	Can disrupt the CNT's electronic structure and introduce defects. [18]
Non- Covalent: Polymer Wrapping	Good, depends on the polymer used.[11]	Generally high, especially with biocompati ble polymers like PEG. [3]	Moderate to high, depends on polymer- drug interactions .	Moderate, can incorporate targeting moieties into the polymer.	Preserves CNT's intrinsic properties; can add new functionaliti es.[11]	Polymer may detach over time; can be heterogene ous.[19]
Non- Covalent: DNA Functionali zation	Good in aqueous solutions. [13]	Generally considered biocompati ble.	Moderate, relies on intercalatio n or electrostat ic interactions .	High, enables specific targeting via DNA hybridizatio n.[15]	Highly specific recognition capabilities .	DNA can be susceptible to enzymatic degradatio n.
Non- Covalent:	Moderate, can be	Surfactants can exhibit their own	Low to moderate, primarily	Low, difficult to attach	Simple and cost- effective	Potential for surfactant-

Surfactant-Assisted	reversible. [20]	cytotoxicity. [3]	through physical adsorption.	targeting ligands.	method for dispersion.	induced toxicity; can be unstable.
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Conclusion

The selection of an appropriate functionalization method for carbon nanotubes is a critical decision that depends on the specific requirements of the intended application. Covalent methods, such as acid treatment, offer robust and stable modifications ideal for applications requiring high drug loading and covalent attachment of targeting ligands. However, the potential for altering the intrinsic properties of the CNTs must be considered. Non-covalent methods, including polymer wrapping and DNA functionalization, provide a milder approach that preserves the unique electronic and structural characteristics of CNTs. Polymer wrapping offers a versatile platform for improving biocompatibility and adding new functionalities, while DNA functionalization opens up exciting possibilities for highly specific targeting. Surfactant-assisted dispersion, although simple, is generally less stable and may introduce cytotoxicity concerns. By carefully considering the trade-offs presented in this guide, researchers can make informed decisions to advance the development of CNT-based technologies for a new generation of therapeutics and diagnostics.

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References

- 1. Covalent Functionalization of Multi-Walled Carbon Nanotubes Surface via Chemical Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbon nanotubes in biomedical applications: current status, promises, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalized carbon nanotubes: biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Functionalized Carbon Nanotubes: Emerging Nanomaterials for Enhanced Cancer Diagnosis and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionalized carbon nanotubes for anticancer drug delivery | Semantic Scholar [semanticscholar.org]
- 9. Functionalized carbon nanotubes and their promising applications in therapeutics and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functionalized Carbon Nanostructures Versus Drug Resistance: Promising Scenarios in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asiaresearchnews.com [asiaresearchnews.com]
- 12. Non-covalent polymer wrapping of carbon nanotubes and the role of wrapped polymers as functional dispersants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long Carbon Nanotubes Functionalized with DNA and Implications for Spintronics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. A review on surface functionalization of carbon nanotubes: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polymer-Wrapped Carbon Nanotubes – Therien Lab [sites.duke.edu]
- 20. researchgate.net [researchgate.net]
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